Potassium cyclopent-1-en-1-yltrifluoroborate
CAS No.: 1186667-21-9
Cat. No.: VC4753960
Molecular Formula: C5H7BF3K
Molecular Weight: 174.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186667-21-9 |
---|---|
Molecular Formula | C5H7BF3K |
Molecular Weight | 174.01 |
IUPAC Name | potassium;cyclopenten-1-yl(trifluoro)boranuide |
Standard InChI | InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1 |
Standard InChI Key | GMEPACIEAKBRQB-UHFFFAOYSA-N |
SMILES | [B-](C1=CCCC1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
Potassium cyclohex-1-en-1-yltrifluoroborate is characterized by its IUPAC name potassium cyclohexen-1-yl(trifluoro)boranuide and is registered under CAS 1186667-20-8 . The compound’s 2D and 3D structural representations highlight a trigonal planar geometry around the boron atom, coordinated to three fluorine atoms and the cyclohexenyl group (Figure 1).
Molecular Formula: C₆H₉BF₃K
Molecular Weight: 190.04 g/mol
InChIKey: UYVWEFKXUZQKOU-UHFFFAOYSA-N
The trifluoroborate moiety enhances stability against protodeboronation, a common issue with boronic acids, making it preferable for multistep syntheses .
Synthesis and Manufacturing
Standard Synthetic Routes
The synthesis typically involves hydroboration of alkynes followed by fluorination:
-
Hydroboration of 1-Ethynylcyclohexane:
Reaction with catecholborane yields the alkenylboronate intermediate. -
Fluorination with KHF₂:
Treatment with potassium hydrogen difluoride converts the boronate to the trifluoroborate salt .
Reaction Scheme:
This method, adapted from Vedejs and Genêt, achieves yields >75% and is scalable for industrial production .
Enantiopure Variants
Enantioselective synthesis employs chiral catalysts during hydroboration. For example, rhodium complexes with (R)-BINAP ligands induce asymmetry, producing enantiomeric excesses (ee) >90% .
Physicochemical Properties
Stability and Solubility
-
Solubility:
Spectroscopic Data
Reactivity and Catalytic Applications
Rhodium-Catalyzed Conjugate Additions
The compound participates in 1,4-additions to α,β-unsaturated carbonyls under Rh catalysis. Key applications include:
Example Reaction:
Conditions: THF, 60°C, 12 h; Yield: 82% .
Suzuki-Miyaura Cross-Couplings
Despite being less common for alkenyl trifluoroborates, palladium-catalyzed couplings with aryl halides proceed efficiently:
Example:
Conditions: Dioxane/H₂O, K₂CO₃, 80°C; Yield: 68% .
Industrial and Academic Relevance
Natural Product Synthesis
The reagent has been used in intermediates for diospongin B and terpenoid derivatives, leveraging its resistance to β-hydride elimination .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume